N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic organic compound that features a thiophene ring substituted with cyano and methyl groups, and a benzamide moiety with a diallylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. One possible route could start with the synthesis of the thiophene ring, followed by the introduction of cyano and methyl groups. The benzamide moiety can be introduced through an amide coupling reaction, and the diallylsulfamoyl group can be attached via a sulfonamide formation reaction. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the cyano group could yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the cyano and sulfonamide groups suggests that it may have bioactive properties, such as enzyme inhibition or receptor binding.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide include other thiophene derivatives and sulfonamide-containing benzamides. Examples include:
- 3-cyano-4,5-dimethylthiophene
- N,N-diallylsulfamoylbenzamide
- Other cyano-substituted thiophenes
Uniqueness
What sets this compound apart is the combination of the cyano, dimethyl, thiophene, and diallylsulfamoyl groups within a single molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-5-11-23(12-6-2)28(25,26)17-9-7-16(8-10-17)19(24)22-20-18(13-21)14(3)15(4)27-20/h5-10H,1-2,11-12H2,3-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZFPSEUSHKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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